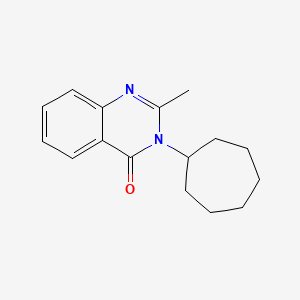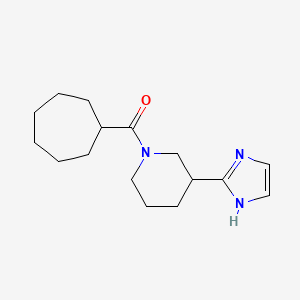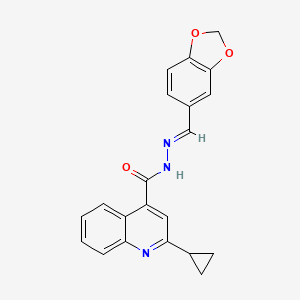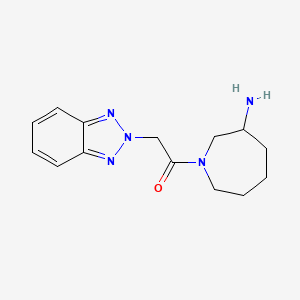
3,4-dimethyl-N'-(3-pyridinylmethylene)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and functional group transformations. For instance, compounds with complex structures similar to the one are synthesized through reactions involving hydrazide and halide components, leading to heterocyclic compounds with potential biological activity (Karrouchi et al., 2020).
Molecular Structure Analysis
Structural analysis, including X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and ESI-MS, is crucial for characterizing these compounds. Studies demonstrate the importance of confirming the (E)-configuration of hydrazonoic groups and the optimization of molecular structures in both gas and solution phases (Karrouchi et al., 2021).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their structural features, including the presence of multiple functional groups that can undergo various chemical reactions. For example, the synthesis of diheterocyclic compounds from precursors with carbohydrazide functionalities shows the versatility of these molecules in forming different heterocyclic systems (Liu et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for understanding the behavior of these compounds under different conditions. The solvation energy values and planarity of molecular structures significantly impact their physical properties and reactivities (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, including stability in solution, reactivity patterns, and the potential for forming stable complexes with biological targets, are key to their application in various fields. Theoretical calculations, such as DFT, provide insights into the electronic structures and reactivities of these compounds. NBO and AIM studies support the stability and reactivity predictions for these molecules (Karrouchi et al., 2020).
Applications De Recherche Scientifique
Antiproliferative Agents
Research on novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives, including those similar to the specified compound, has shown promising antiproliferative activity against human breast cancer cell lines. Such compounds, synthesized through heterocyclization reactions, exhibit potential as therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation. The study highlights the importance of molecular docking to assess the binding modes of these compounds with targets like carbonic anhydrase IX, a marker for certain cancer types (Bashandy et al., 2014).
Anticancer Evaluation
Another study explored the synthesis of novel hydrazone derivatives of a structurally related compound for anticancer evaluation. These compounds demonstrated significant cytotoxicity against ovarian cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy. The research emphasizes the critical role of structural design and synthesis in the discovery of new anticancer drugs (Terzioğlu & Gürsoy, 2003).
Antibacterial and Mosquito-Larvicidal Properties
Compounds with a similar structural framework have been synthesized and evaluated for their mosquito-larvicidal and antibacterial activities. Some derivatives showed moderate activity against malaria vectors and bacterial species, suggesting their utility in developing new antimicrobial agents and insecticides. This research demonstrates the diverse biological activities that can be achieved by manipulating the chemical structure of such compounds (Castelino et al., 2014).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. The study indicates that these compounds can effectively protect steel surfaces from corrosion, making them valuable in industrial applications where metal preservation is critical. This application showcases the compound's potential beyond biomedical research, extending into materials science and engineering (Chaitra et al., 2016).
Propriétés
IUPAC Name |
3,4-dimethyl-N-[(E)-pyridin-3-ylmethylideneamino]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS2/c1-8-10(19-12(18)16(8)2)11(17)15-14-7-9-4-3-5-13-6-9/h3-7H,1-2H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRUXZJUNOJHER-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=S)N1C)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N'-(3-pyridinylmethylene)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)
![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)
![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)